molecular formula C25H24N2O4 B10991344 N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B10991344
M. Wt: 416.5 g/mol
InChI Key: JOIWQDZDETVAPK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a benzyl group at the nitrogen atom and a trimethoxybenzamide moiety at the 4-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated indole with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving indole derivatives.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-indol-4-yl)acetamide
  • N-(1-benzyl-1H-indol-4-yl)benzoic acid
  • N-(1-benzyl-1H-indol-4-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The trimethoxy substitution pattern may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H24N2O4/c1-29-22-14-18(15-23(30-2)24(22)31-3)25(28)26-20-10-7-11-21-19(20)12-13-27(21)16-17-8-5-4-6-9-17/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

JOIWQDZDETVAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Origin of Product

United States

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